molecular formula C46H50N4O8 B1243381 N1,N5,N10,N14-Tetra-trans-p-coumaroylspermine

N1,N5,N10,N14-Tetra-trans-p-coumaroylspermine

Cat. No. B1243381
M. Wt: 786.9 g/mol
InChI Key: KKJYIHSXTUGJLP-BRJCPHQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,2'E)-N,N'-(butane-1,4-diyl)bis[3-(4-hydroxyphenyl)-N-(3-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}propyl)prop-2-enamide] is a hydroxycinnamic acid.

Scientific Research Applications

HIV-1 Protease Inhibition

N1,N5,N10,N14-Tetra-trans-p-coumaroylspermine has been identified for its inhibitory effects on HIV-1 protease. A study found that this compound, along with related amides synthesized from Artemisia caruifolia, exhibited more potent inhibition of HIV-1 protease compared to N1,N5,N10-tri-p-coumaroylspermidine (Ma, Nakamura, & Hattori, 2001).

NK1 Receptor Antagonism

This compound has been found in Matricaria chamomilla (German chamomile) and demonstrated antagonistic activity against the neurokinin-1 receptor. It potently suppressed calcium flux, indicating competitive inhibition of substance P binding to the receptor. This suggests potential applications in substance P/neurokinin-1 receptor-related diseases, including its effects on HER2-amplified breast cancer cell line proliferation (Park, Song, & Kim, 2017).

Antioxidant Activity

Isolated from Brazilian bee pollen, N1,N5,N10,N14-Tetra-trans-p-coumaroylspermine exhibited significant antioxidant activities. It was among the compounds identified to have strong free radical-scavenging activity, highlighting its potential role in antioxidant therapies (Ohta et al., 2007).

Tachykinin NK1 Receptor Antagonist

This compound has been isolated as a novel and potent NK1 receptor antagonist from Matricaria chamomilla L. (chamomile). Its structure, a polyacylated spermine, makes it a unique NK1 receptor antagonist with a high affinity for the receptor. This discovery opens new avenues for potential treatments involving tachykinin NK1 receptor-related diseases (Yamamoto et al., 2002).

properties

Product Name

N1,N5,N10,N14-Tetra-trans-p-coumaroylspermine

Molecular Formula

C46H50N4O8

Molecular Weight

786.9 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]amino]propyl]prop-2-enamide

InChI

InChI=1S/C46H50N4O8/c51-39-17-5-35(6-18-39)13-25-43(55)47-29-3-33-49(45(57)27-15-37-9-21-41(53)22-10-37)31-1-2-32-50(46(58)28-16-38-11-23-42(54)24-12-38)34-4-30-48-44(56)26-14-36-7-19-40(52)20-8-36/h5-28,51-54H,1-4,29-34H2,(H,47,55)(H,48,56)/b25-13+,26-14+,27-15+,28-16+

InChI Key

KKJYIHSXTUGJLP-BRJCPHQQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCN(C(=O)/C=C/C2=CC=C(C=C2)O)CCCCN(C(=O)/C=C/C3=CC=C(C=C3)O)CCCNC(=O)/C=C/C4=CC=C(C=C4)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCN(CCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O

melting_point

139-141°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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